molecular formula C12H8ClFN2O2 B2498113 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid CAS No. 1293248-61-9

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid

Cat. No.: B2498113
CAS No.: 1293248-61-9
M. Wt: 266.66
InChI Key: FMMUUGMNDOEHRI-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of fluorinated aromatic compounds. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an anilino group that is further substituted with chlorine and fluorine atoms. The unique combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid typically involves the following steps:

    Nucleophilic Substitution: The starting material, 4-chloro-3-fluoroaniline, undergoes nucleophilic substitution with a suitable pyridine derivative. This reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

    Carboxylation: The intermediate product is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxylic acid group at the desired position on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the anilino group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides, esters, or other functionalized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in polar aprotic solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-(4-Chloro-3-fluoroanilino)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development

Properties

IUPAC Name

2-(4-chloro-3-fluoroanilino)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O2/c13-9-4-3-7(6-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMUUGMNDOEHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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